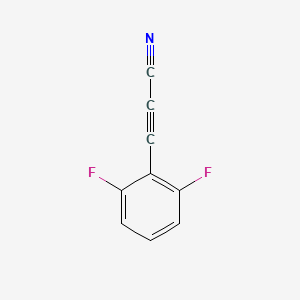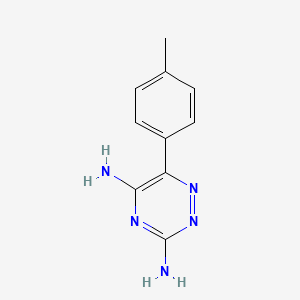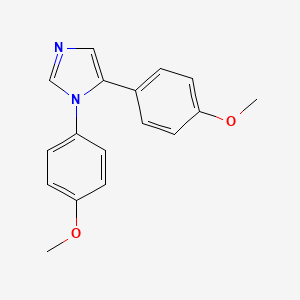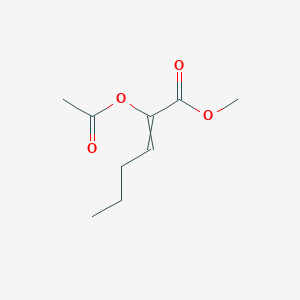![molecular formula C46H52N2Si2 B14200376 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile CAS No. 859849-51-7](/img/structure/B14200376.png)
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile is a complex organic compound known for its unique structural properties and high charge carrier mobility. This compound is a derivative of pentacene, a well-known organic semiconductor, and is often used in the field of organic electronics due to its stability and performance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile typically involves the reaction of pentacene with tri(propan-2-yl)silylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the coupling reaction. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions can result in various halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioelectronics and biosensors.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic devices.
Mecanismo De Acción
The mechanism by which 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile exerts its effects is primarily through its interaction with electronic systems. The compound’s high charge carrier mobility allows it to efficiently transport electrons, making it an excellent material for use in electronic devices. The molecular targets and pathways involved include the π-conjugated system of the pentacene core, which facilitates electron delocalization and transport .
Comparación Con Compuestos Similares
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Known for its high performance in OFET applications.
Pentacene: A simpler derivative with lower stability but widely used in organic electronics.
Rubrene: Another organic semiconductor with high charge carrier mobility but different structural properties.
Uniqueness
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile stands out due to its enhanced stability and higher charge carrier mobility compared to its simpler counterparts. Its unique structural modifications allow for better performance in electronic applications, making it a valuable compound in the field of organic electronics .
Propiedades
Número CAS |
859849-51-7 |
|---|---|
Fórmula molecular |
C46H52N2Si2 |
Peso molecular |
689.1 g/mol |
Nombre IUPAC |
6,13-bis[2-tri(propan-2-yl)silylethynyl]pentacene-2,3-dicarbonitrile |
InChI |
InChI=1S/C46H52N2Si2/c1-29(2)49(30(3)4,31(5)6)19-17-41-43-23-35-15-13-14-16-36(35)24-44(43)42(18-20-50(32(7)8,33(9)10)34(11)12)46-26-38-22-40(28-48)39(27-47)21-37(38)25-45(41)46/h13-16,21-26,29-34H,1-12H3 |
Clave InChI |
YRIMGEMFIBRNSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=C2C=C3C=C(C(=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)C#N)C#N)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)


![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)

![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)




![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)

